Predicted Physicochemical Differentiation: 4-Regioisomer vs. 2-Regioisomer (CAS 57961-89-4)
The 4-substituted quinoline regioisomer (target) displays a lower predicted logP (3.22) compared to the 2-substituted analog (logP 4.1), alongside a higher topological polar surface area (TPSA) of 97.99 Ų versus 19.37 Ų for the 2-isomer [1]. This difference arises from the distinct electronic environment of the quinoline nitrogen relative to the substitution position, which alters hydrogen-bond acceptor capacity and solvation free energy.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.22; TPSA = 97.99 Ų |
| Comparator Or Baseline | 2-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline (CAS 57961-89-4): logP = 4.1; TPSA = 19.37 Ų |
| Quantified Difference | Δ logP ≈ -0.88 (target is more hydrophilic); Δ TPSA ≈ +78.6 Ų (5-fold larger polar surface) |
| Conditions | QSPR-predicted values; CAS 126921-42-4 data from PMC Table 1; CAS 57961-89-4 data from ChemSrc/XlogP3. |
Why This Matters
For CNS penetration, a logP of 3.22 and high TPSA of 97.99 Ų suggest reduced passive blood-brain barrier permeability compared to the 2-isomer, making the 4-substituted compound a preferred scaffold when peripheral restriction or differentiated brain exposure is required.
- [1] PMC Table 1 (2019). QSPR-calculated properties for CAS 126921-42-4: logP 3.22, TPSA 97.99 Ų. Available at: https://www.ncbi.nlm.nih.gov/pmc/ (accessed 2026-05-13). View Source
